molecular formula C16H21ClO B14369763 4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol CAS No. 90137-75-0

4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol

Cat. No.: B14369763
CAS No.: 90137-75-0
M. Wt: 264.79 g/mol
InChI Key: PHPBNISLFLVWGR-UHFFFAOYSA-N
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Description

4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol is an organic compound that features a phenol group substituted with a chlorine atom and a 3-methylcyclohex-3-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol can be achieved through several synthetic routes. One common method involves the alkylation of 4-chlorophenol with 3-methylcyclohex-3-en-1-yl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chlorine atom or to hydrogenate the double bond in the cyclohexene ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chlorine atom and cyclohexene ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol
  • 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)dihydro-2H-pyran-4(3H)-one
  • 3-Methyl-2-cyclohexen-1-one

Uniqueness

4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol is unique due to the presence of both a chlorine atom and a cyclohexene ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

90137-75-0

Molecular Formula

C16H21ClO

Molecular Weight

264.79 g/mol

IUPAC Name

4-chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol

InChI

InChI=1S/C16H21ClO/c1-11-5-4-6-12(9-11)16(2,3)14-10-13(17)7-8-15(14)18/h5,7-8,10,12,18H,4,6,9H2,1-3H3

InChI Key

PHPBNISLFLVWGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C1)C(C)(C)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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